molecular formula C13H19ClFNO2 B5036867 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride

2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride

Cat. No.: B5036867
M. Wt: 275.74 g/mol
InChI Key: HMRABJUKJLOBBA-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride is a chemical compound with a complex structure that includes a fluorinated benzene ring, an amino group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride typically involves multiple steps, including the formation of the ester linkage and the introduction of the fluorine atom. One common method involves the reaction of 3-fluorobenzoic acid with 2-[Methyl(propan-2-yl)amino]ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-fluorobenzoic acid, while reduction can produce 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzyl alcohol.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the ester linkage can be hydrolyzed to release active metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(propan-2-yl)amino]ethyl benzoate;hydrochloride: Similar structure but lacks the fluorine atom.

    2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate;hydrochloride: Similar structure with the fluorine atom in a different position.

    2-[Methyl(propan-2-yl)amino]ethyl 3-chlorobenzoate;hydrochloride: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2.ClH/c1-10(2)15(3)7-8-17-13(16)11-5-4-6-12(14)9-11;/h4-6,9-10H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRABJUKJLOBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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